molecular formula C18H31BO4 B13931075 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate

Cat. No.: B13931075
M. Wt: 322.2 g/mol
InChI Key: WCESMGSXVRMJOE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate: is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene and butanoate moieties. One common method involves the borylation of alkenes or alkynes in the presence of transition metal catalysts such as palladium . The reaction conditions often include:

    Catalyst: Palladium-based catalysts

    Solvent: Tetrahydrofuran (THF) or other suitable organic solvents

    Temperature: Room temperature to 80°C

    Reagents: Pinacol borane or bis(pinacolato)diboron

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or other oxidized products

    Reduction: Formation of boron-containing reduced species

    Substitution: Nucleophilic substitution reactions at the boron center

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or hydrocarbons.

Scientific Research Applications

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate involves its interaction with molecular targets through the boron center. The dioxaborolane ring can participate in various chemical reactions, including coordination with nucleophiles and electrophiles. This interaction can modulate biological pathways and chemical processes, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate can be compared with other boron-containing compounds, such as:

These compounds share the dioxaborolane ring but differ in their substituents and overall structure, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C18H31BO4

Molecular Weight

322.2 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]butanoate

InChI

InChI=1S/C18H31BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h11,13,15H,7-10,12H2,1-6H3

InChI Key

WCESMGSXVRMJOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(CC)C(=O)OCC

Origin of Product

United States

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